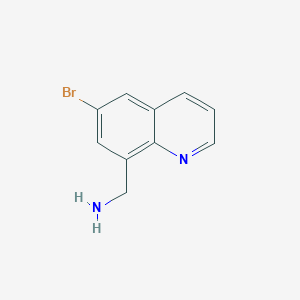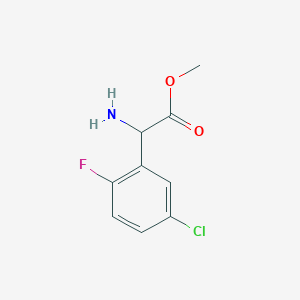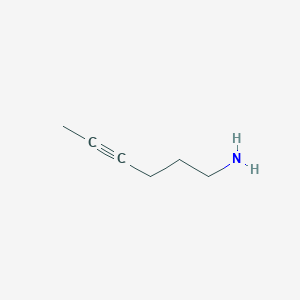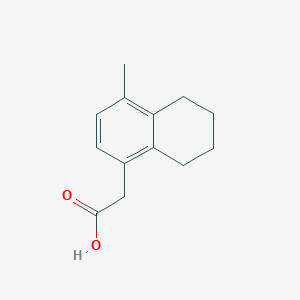![molecular formula C22H24ClN7O B13550496 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. This compound is known for its unique structural features, which include a spirocyclic moiety and multiple heterocyclic rings, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves multiple steps, utilizing novel intermediates. The process typically starts with the synthesis of key intermediates, which are then subjected to various chemical reactions to form the final compound. For instance, one method involves the use of intermediates of formulae (5), (6), (7), (9), and (13) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography is often employed to achieve a purity greater than 99.5% .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, which facilitate the formation of the desired product under controlled conditions .
Major Products Formed
The major products formed from these reactions are derivatives of the original compound, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology
In biological research, it is used to study the interactions between small molecules and biological targets. Its ability to modulate specific pathways makes it a valuable tool in drug discovery .
Medicine
Medically, this compound has shown promise in the treatment of spinal muscular atrophy (SMA). It acts as a survival of motor neuron 2 (SMN2) splicing modifier, which is crucial for the treatment of SMA .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. Its high purity and stability make it suitable for large-scale production .
Mecanismo De Acción
The mechanism of action of 7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its role as an SMN2 splicing modifier. This compound binds to specific sites on the SMN2 gene, promoting the inclusion of exon 7, which is essential for the production of functional SMN protein . This action helps in alleviating the symptoms of SMA by increasing the levels of SMN protein in motor neurons.
Comparación Con Compuestos Similares
Similar Compounds
Risdiplam: Another SMN2 splicing modifier with a similar mechanism of action.
Nusinersen: An antisense oligonucleotide that also targets the SMN2 gene but through a different mechanism.
Uniqueness
What sets 7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride apart is its unique spirocyclic structure, which provides enhanced stability and specificity in its interactions with biological targets .
Propiedades
Fórmula molecular |
C22H24ClN7O |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C22H23N7O.ClH/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22;/h3-4,9-12,23H,5-8,13H2,1-2H3;1H |
Clave InChI |
OJQLTHQHNFEKRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)




![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)

